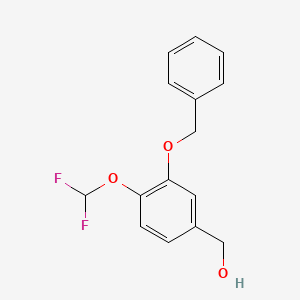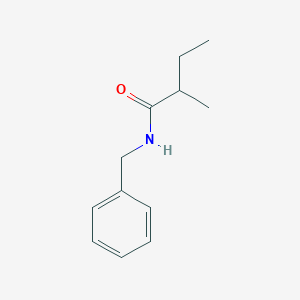
1,2-Benzenedicarboxylic acid, 4,5-dicyano-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarboxylic acid, 4,5-dicyano-, dimethyl ester is an organic compound with the molecular formula C12H8N2O4. It is a derivative of phthalic acid, where two cyano groups are attached to the benzene ring at the 4 and 5 positions, and the carboxylic acid groups are esterified with methanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 4,5-dicyano-, dimethyl ester typically involves the esterification of 1,2-Benzenedicarboxylic acid, 4,5-dicyano- with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarboxylic acid, 4,5-dicyano-, dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The cyano groups can be reduced to amines.
Substitution: The ester groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst or reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Hydrolysis: 1,2-Benzenedicarboxylic acid, 4,5-dicyano-.
Reduction: 1,2-Benzenedicarboxylic acid, 4,5-diamino-, dimethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarboxylic acid, 4,5-dicyano-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarboxylic acid, 4,5-dicyano-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can participate in hydrogen bonding and other interactions, while the ester groups can undergo hydrolysis to release the active carboxylic acid form.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester: Similar structure but with a hydroxyl group instead of cyano groups.
1,2-Benzenedicarboxylic acid, 4-methyl-, dimethyl ester: Similar structure but with a methyl group instead of cyano groups.
1,2-Benzenedicarboxylic acid, 4,5-dicyano-, 1,2-dipentyl ester: Similar structure but with dipentyl ester groups instead of dimethyl ester groups.
Uniqueness
1,2-Benzenedicarboxylic acid, 4,5-dicyano-, dimethyl ester is unique due to the presence of two cyano groups, which can significantly alter its chemical reactivity and interactions compared to other similar compounds.
Eigenschaften
CAS-Nummer |
64754-35-4 |
|---|---|
Molekularformel |
C12H8N2O4 |
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
dimethyl 4,5-dicyanobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H8N2O4/c1-17-11(15)9-3-7(5-13)8(6-14)4-10(9)12(16)18-2/h3-4H,1-2H3 |
InChI-Schlüssel |
LXQVKVDHAUFCJN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C(=C1)C#N)C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-benzyl-8-ethyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl) propanoate](/img/structure/B14148617.png)


![6-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14148643.png)
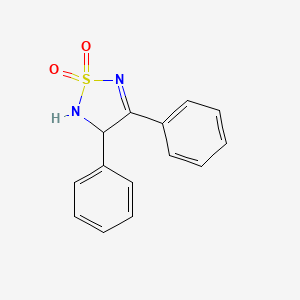
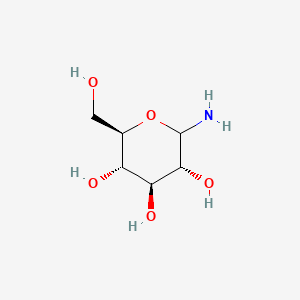

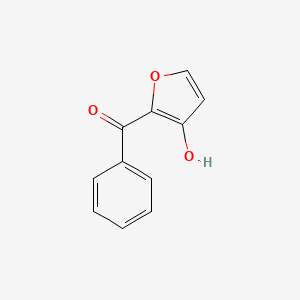
![(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14148673.png)
![Ethoxy[2-(methylamino)ethyl]oxophosphanium](/img/structure/B14148678.png)
![3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14148681.png)
![3-Phenylbenzo[f]quinoline](/img/structure/B14148689.png)
